

Thermochemical Properties of L-Aspartyl-L-Alanine: A Technical Guide

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Compound of Interest

Compound Name: *H-Asp-Ala-OH*

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Introduction

L-Aspartyl-L-Alanine, a dipeptide composed of the amino acids L-aspartic acid and L-alanine, serves as a fundamental component in various biochemical and pharmaceutical contexts. A comprehensive understanding of its thermochemical properties is paramount for applications ranging from reaction engineering and stability analysis to the computational modeling of peptide dynamics and drug-receptor interactions. This technical guide provides a detailed overview of the thermochemical data for L-Aspartyl-L-Alanine, leveraging available data for its constituent amino acids due to the current scarcity of direct experimental values for the dipeptide. Furthermore, this guide outlines the established experimental and computational methodologies for determining these critical thermodynamic parameters.

Thermochemical Data

Direct experimental thermochemical data for L-Aspartyl-L-Alanine, such as the standard enthalpy of formation, combustion, and sublimation, are not readily available in the current scientific literature. Therefore, to provide a foundational understanding, the thermochemical properties of its constituent amino acids, L-Aspartic Acid and L-Alanine, are presented below. These values serve as essential benchmarks and inputs for computational estimations of the dipeptide's properties.

Table 1: Thermochemical Data for L-Aspartic Acid (C₄H₇NO₄)

Thermochemical Property	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation (Solid)	-973.3	kJ/mol	[1]
Standard Molar Enthalpy of Combustion (Solid)	-1599.1	kJ/mol	[1]
Standard Molar Entropy (Solid, 1 bar)	170.3	J/mol·K	[1]
Constant Pressure Heat Capacity (Solid)	155.18 (at 298.15 K)	J/mol·K	[1]
Melting Point	270 °C	°C	[2][3]
Decomposition Temperature	324 °C	°C	[3]

Table 2: Thermochemical Data for L-Alanine (C₃H₇NO₂)

Thermochemical Property	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation (Solid)	-560.0 ± 1.7	kJ/mol	[4]
Standard Molar Enthalpy of Combustion (Solid)	-1621.0 ± 1.7	kJ/mol	[4]
Standard Molar Entropy (Solid, 1 bar)	129.21	J/mol·K	[4]
Constant Pressure Heat Capacity (Solid)	115.0 (at 298 K)	J/mol·K	[4]
Enthalpy of Sublimation	139.7 ± 1.2	kJ/mol	[4]

Experimental Protocols

The determination of thermochemical data for peptides like L-Aspartyl-L-Alanine relies on a suite of well-established experimental techniques. The following sections detail the methodologies for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter. From this value, the standard enthalpy of formation can be calculated using Hess's Law.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the crystalline sample is prepared.[5]
- **Bomb Assembly:** The pellet is placed in a sample holder within a high-pressure vessel known as a "bomb." An ignition wire is positioned in contact with the sample.[5][6]

- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[5][7]
- Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.[6][8]
- Ignition: The sample is ignited by passing an electric current through the ignition wire.[7]
- Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.[9]
- Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids.[7][9]



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Workflow for Bomb Calorimetry.

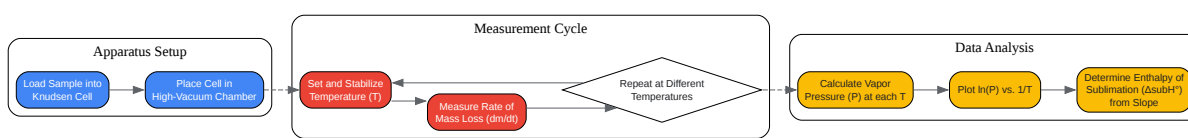
Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation is determined by measuring the vapor pressure of a substance as a function of temperature using the Knudsen effusion method.

Methodology:

- Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a container with a small, well-defined orifice.[10]
- High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.[11]

- **Temperature Control:** The temperature of the cell is precisely controlled and varied.[11]
- **Mass Loss Measurement:** The rate of mass loss due to the effusion of the vapor through the orifice is measured at different temperatures. This can be done using a mass spectrometer to monitor the effusing vapor.[12][13]
- **Vapor Pressure Calculation:** The vapor pressure at each temperature is calculated from the rate of mass loss.[10]
- **Data Analysis:** The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (Clausius-Clapeyron equation).[12]



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Workflow for Knudsen Effusion Method.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

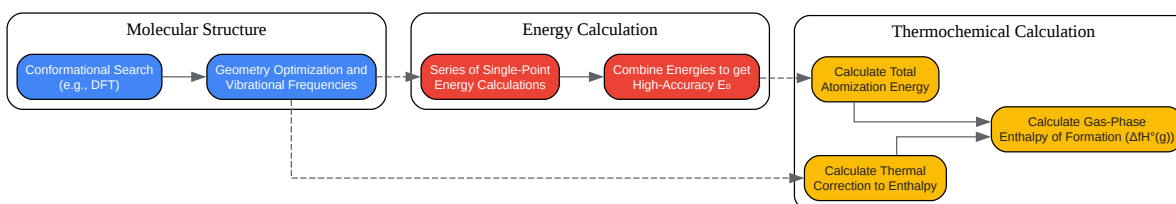
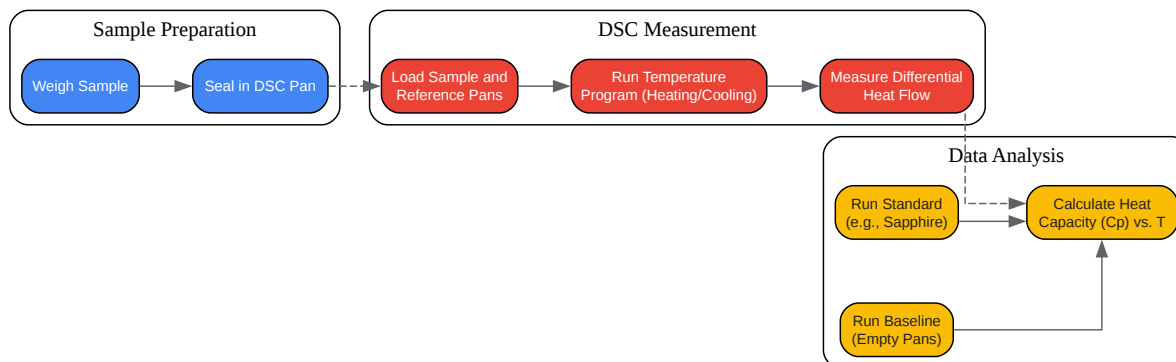
Differential Scanning Calorimetry is a versatile technique used to measure the heat capacity of a substance as a function of temperature. It can also be used to study phase transitions.[14][15]

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of the sample is hermetically sealed in a sample pan. An empty pan is used as a reference.[16]

- Instrument Setup: The sample and reference pans are placed in the DSC instrument.[16]
- Temperature Program: The instrument heats or cools the sample and reference pans at a controlled rate over a specified temperature range.[16]
- Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is proportional to the sample's heat capacity.[15]
- Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard, typically sapphire.[17]

For thermally labile molecules like dipeptides that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. FSC utilizes extremely high heating and cooling rates (thousands of K/s) to outrun decomposition processes, allowing for the measurement of melting properties.[18][19][20]



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